molecular formula C22H16ClFN6O2 B2979888 N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1358070-10-6

N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2979888
CAS No.: 1358070-10-6
M. Wt: 450.86
InChI Key: XWLGSGPOYBSGDQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Key structural attributes include:

  • Core modification: A 9-(4-methylphenyl) substituent on the pyrazolo-triazolo-pyrazine scaffold, contributing to lipophilicity and steric bulk.
  • Acetamide linkage: The 3-oxopyrazolo-triazolo-pyrazine moiety is connected via a methylene bridge to the acetamide group.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN6O2/c1-13-2-4-14(5-3-13)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)12-20(31)25-17-7-6-15(24)10-16(17)23/h2-11H,12H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLGSGPOYBSGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Melting Point (°C) Reference
Target Compound Pyrazolo-triazolo-pyrazine N-(2-chloro-4-fluorophenyl), 9-(4-methylphenyl) Inferred ~480 Inferred ~3.0 Not reported
N-(3,4-dimethoxyphenyl)-2-[9-(4-fluorophenyl)-... Pyrazolo-triazolo-pyrazine N-(3,4-dimethoxyphenyl), 9-(4-fluorophenyl) 462.44 2.34 Not reported
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d]... Pyrazolo-triazine 2-(4-fluorophenyl), N-(2-furylmethyl) Not reported Not reported Not reported
Example 83 () Pyrazolo-pyrimidine Fluorophenyl, chromenone, dimethylamino ~571 Not reported 302–304
Key Observations:

Core Structure: The pyrazolo-triazolo-pyrazine core (target and ) differs from pyrazolo-triazine () and pyrazolo-pyrimidine () in ring fusion and electronic properties.

Substituent Effects :

  • Halogenation : The target compound’s 2-chloro-4-fluorophenyl group contrasts with ’s 3,4-dimethoxyphenyl group. Chlorine and fluorine atoms increase lipophilicity (logP ~3.0 inferred) compared to methoxy groups (logP 2.34 in ), impacting membrane permeability .
  • Aromatic Substitutents : The 4-methylphenyl group on the target compound’s core introduces moderate lipophilicity, whereas ’s 4-fluorophenyl group balances polarity and metabolic stability .

Physicochemical Properties :

  • logP : The target compound’s inferred logP (~3.0) suggests higher lipophilicity than ’s analog (logP 2.34), likely due to the chloro and methyl groups.
  • Melting Point : Pyrazolo-pyrimidine derivatives () exhibit high melting points (>300°C), indicating strong crystalline packing, a trait possibly shared by the target compound due to its fused core .

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